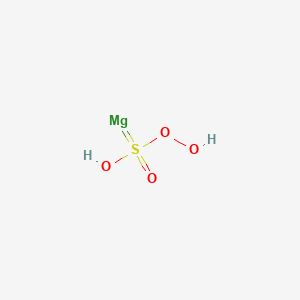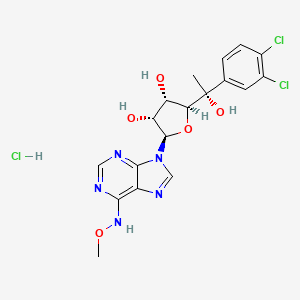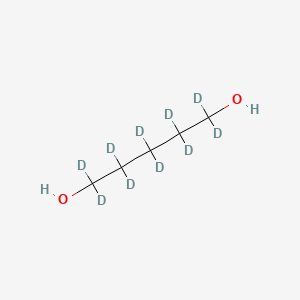
1,5-Pentane-D10-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Pentane-D10-diol is a deuterated form of 1,5-pentanediol, an organic compound with the formula C5H2D10O2. This compound is a viscous, colorless liquid used in various industrial applications, including as a plasticizer and in the production of polyesters and polyurethanes .
Preparation Methods
1,5-Pentane-D10-diol can be synthesized through several methods. One common method involves the hydrogenation of glutaric acid and its derivatives . Another method includes the hydrogenolysis of tetrahydrofurfuryl alcohol . Industrial production often involves the use of tailored hydrotalcite-based catalysts to maximize yield and efficiency .
Chemical Reactions Analysis
1,5-Pentane-D10-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glutaric acid.
Reduction: It can be reduced to form 1,5-pentanediol.
Substitution: It can undergo substitution reactions to form various derivatives. Common reagents used in these reactions include hydrogen, catalysts like palladium or nickel, and oxidizing agents such as potassium permanganate .
Scientific Research Applications
1,5-Pentane-D10-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing other compounds.
Biology: Utilized in studies involving metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Employed in the production of polyesters, polyurethanes, and as a plasticizer .
Mechanism of Action
The mechanism of action of 1,5-Pentane-D10-diol involves its interaction with various molecular targets and pathways. It can act as a hydrogen donor or acceptor in redox reactions, facilitating the formation of different products. The compound’s deuterated nature also makes it useful in studies involving isotopic labeling and tracing .
Comparison with Similar Compounds
1,5-Pentane-D10-diol can be compared with other similar compounds such as:
1,4-Butanediol: Used in the production of plastics and fibers.
1,6-Hexanediol: Employed in the manufacture of polyurethanes and coatings.
1,5-Pentanediol: The non-deuterated form, used in similar applications but without the benefits of isotopic labeling .
This compound stands out due to its deuterated nature, which provides unique advantages in research applications, particularly in studies involving isotopic labeling and tracing.
Properties
Molecular Formula |
C5H12O2 |
|---|---|
Molecular Weight |
114.21 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5-decadeuteriopentane-1,5-diol |
InChI |
InChI=1S/C5H12O2/c6-4-2-1-3-5-7/h6-7H,1-5H2/i1D2,2D2,3D2,4D2,5D2 |
InChI Key |
ALQSHHUCVQOPAS-YXALHFAPSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])O)C([2H])([2H])C([2H])([2H])O |
Canonical SMILES |
C(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


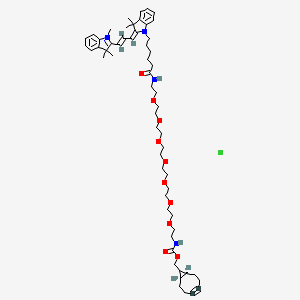

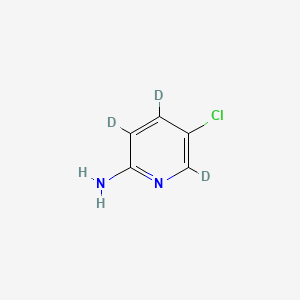
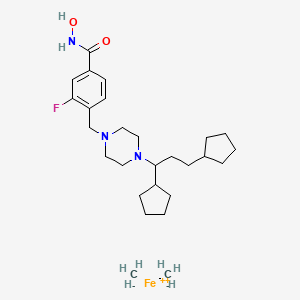
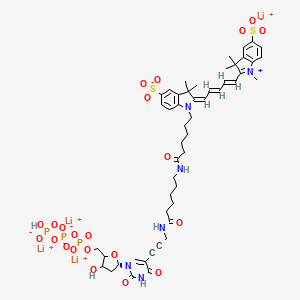

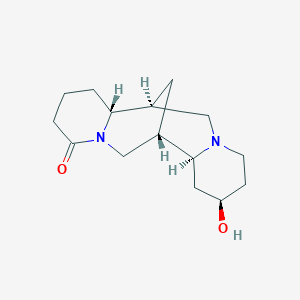
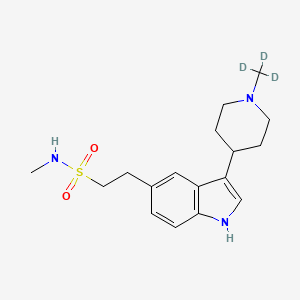
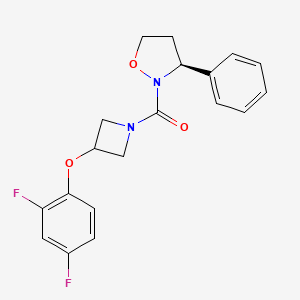
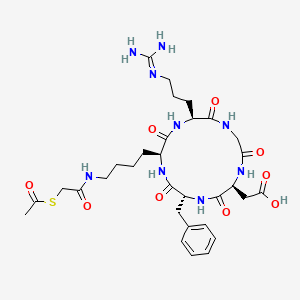
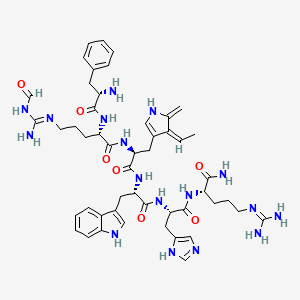
![5-(4-cyclopropylpiperazin-1-yl)-N-[6-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridine-6-carboxamide](/img/structure/B15139195.png)
